- 2-Sulfamoylbenzo[b]thiophene derivatives, and their pharmaceutical compositions for the treatment of elevated intraocular pressure, European Patent Organization, , ,

Cas no 96803-30-4 (2-(1-Benzothiophen-5-yl)ethan-1-ol)

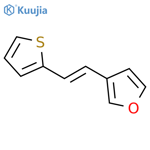

96803-30-4 structure

Nombre del producto:2-(1-Benzothiophen-5-yl)ethan-1-ol

Número CAS:96803-30-4

MF:C10H10OS

Megavatios:178.250801563263

MDL:MFCD08062283

CID:61865

PubChem ID:11983371

2-(1-Benzothiophen-5-yl)ethan-1-ol Propiedades químicas y físicas

Nombre e identificación

-

- 5-(2-Hydroxyethyl)benzo[b]thiophene

- 2-(1-benzothiophen-5-yl)ethanol

- 2-(benzo[b]thiophen-5-yl)ethanol

- 5-(2-HYDROXYETHYL)BENZO(B)THIOPHENE

- Benzo[b]thiophene-5-ethanol

- 2-(1-benzothiophen-5-yl)-1-ethanol

- 2-(1-benzothiophene-5-yl)-1-ethanol

- 2-benzo[b]thiophen-5-yl-1-ethanol

- 2-benzothiophen-5-ylethanol

- 2-(1-Benzothiophen-5-yl)ethan-1-ol

- 5-(2-Hydroxyethyl)benzothiophene

- DSZAQLDIEKUEMB-UHFFFAOYSA-N

- 2-(1-Benzothiophene-5-yl)ethanol

- SB14692

- 803H304

- 2-(Benzothiophen-5-yl)ethanol

- AS-62390

- DTXSID80475151

- AKOS000280988

- Q-102033

- 96803-30-4

- H11183

- CS-0056514

- SY225507

- EN300-1626046

- MFCD08062283

- DB-080434

- SCHEMBL48139

-

- MDL: MFCD08062283

- Renchi: 1S/C10H10OS/c11-5-3-8-1-2-10-9(7-8)4-6-12-10/h1-2,4,6-7,11H,3,5H2

- Clave inchi: DSZAQLDIEKUEMB-UHFFFAOYSA-N

- Sonrisas: OCCC1C=C2C(SC=C2)=CC=1

Atributos calculados

- Calidad precisa: 178.04500

- Masa isotópica única: 178.045

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 1

- Recuento de receptores de enlace de hidrógeno: 2

- Recuento de átomos pesados: 12

- Cuenta de enlace giratorio: 2

- Complejidad: 149

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Xlogp3: 2.5

- Superficie del Polo topológico: 48.5

Propiedades experimentales

- Denso: 1.243

- Punto de ebullición: 327.322 °C at 760 mmHg

- Punto de inflamación: 151.759 °C

- PSA: 48.47000

- Logp: 2.43610

2-(1-Benzothiophen-5-yl)ethan-1-ol Información de Seguridad

2-(1-Benzothiophen-5-yl)ethan-1-ol Datos Aduaneros

- Código HS:2934999090

- Datos Aduaneros:

China Customs Code:

2934999090Overview:

2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

Declaration elements:

Product Name, component content, use to

Summary:

2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2-(1-Benzothiophen-5-yl)ethan-1-ol PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| abcr | AB555903-100 mg |

5-(2-Hydroxyethyl)benzo(b)thiophene; . |

96803-30-4 | 100mg |

€138.20 | 2023-05-17 | ||

| abcr | AB555903-250 mg |

5-(2-Hydroxyethyl)benzo(b)thiophene; . |

96803-30-4 | 250mg |

€233.40 | 2023-05-17 | ||

| Ambeed | A601900-250mg |

2-(Benzo[b]thiophen-5-yl)ethanol |

96803-30-4 | 97% | 250mg |

$28.0 | 2025-02-21 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ1804-10G |

2-(1-benzothiophen-5-yl)ethan-1-ol |

96803-30-4 | 97% | 10g |

¥ 4,507.00 | 2023-04-12 | |

| eNovation Chemicals LLC | Y1132812-5g |

5-(2-HYDROXYETHYL)BENZO(B)THIOPHENE |

96803-30-4 | 95% | 5g |

$1300 | 2024-07-23 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ1804-500MG |

2-(1-benzothiophen-5-yl)ethan-1-ol |

96803-30-4 | 97% | 500MG |

¥ 495.00 | 2023-04-12 | |

| TRC | B276735-500mg |

2-(Benzo[b]thiophen-5-yl)ethanol |

96803-30-4 | 500mg |

$ 1154.00 | 2023-04-18 | ||

| eNovation Chemicals LLC | D392350-5g |

Benzo[b]thiophene-5-ethanol |

96803-30-4 | 95% | 5g |

$3690 | 2024-08-03 | |

| Chemenu | CM161836-250mg |

2-(1-Benzothiophen-5-yl)ethan-1-ol |

96803-30-4 | 95%+ | 250mg |

$313 | 2021-06-16 | |

| Chemenu | CM161836-250mg |

2-(1-Benzothiophen-5-yl)ethan-1-ol |

96803-30-4 | 95%+ | 250mg |

$*** | 2023-05-04 |

2-(1-Benzothiophen-5-yl)ethan-1-ol Métodos de producción

Synthetic Routes 1

Condiciones de reacción

Referencia

Synthetic Routes 2

Condiciones de reacción

Referencia

- Preparation of 2-(1-benzothiophen-5-yl)ethanol and acetals as intermediates using no toxic or flammable substances, Japan, , ,

Synthetic Routes 3

Condiciones de reacción

Referencia

- Preparation of 2-(1-benzothiophen-5-yl)ethanols and their intermediates, Japan, , ,

Synthetic Routes 4

Condiciones de reacción

1.1 Reagents: 9-Borabicyclo[3.3.1]nonane Solvents: Tetrahydrofuran ; 16 h, 10 - 15 °C

1.2 Reagents: Sodium hydroxide , Hydrogen peroxide Solvents: Water ; 2 h, 50 °C

1.3 Reagents: Sodium sulfite Solvents: Water

1.2 Reagents: Sodium hydroxide , Hydrogen peroxide Solvents: Water ; 2 h, 50 °C

1.3 Reagents: Sodium sulfite Solvents: Water

Referencia

- Preparation of five-membered heterocycle-fused pyridine compound and its application, China, , ,

Synthetic Routes 5

Condiciones de reacción

1.1 Reagents: 1-Propanol Catalysts: Sulfuric acid Solvents: 1-Propanol ; 2 h, reflux

1.2 Catalysts: Sodium acetate Solvents: Toluene ; reflux; cooled

1.3 Reagents: Lithium chloride , Potassium borohydride Solvents: Tetrahydrofuran ; 40 min, 67 - 75 °C; 1 h, reflux

1.4 Solvents: Toluene ; 4 h, reflux

1.2 Catalysts: Sodium acetate Solvents: Toluene ; reflux; cooled

1.3 Reagents: Lithium chloride , Potassium borohydride Solvents: Tetrahydrofuran ; 40 min, 67 - 75 °C; 1 h, reflux

1.4 Solvents: Toluene ; 4 h, reflux

Referencia

- Manufacture of 2-(benzothiophen-5-yl)ethanol, Japan, , ,

Synthetic Routes 6

Condiciones de reacción

1.1 Reagents: Sulfuric acid , Sodium borohydride Solvents: Tetrahydrofuran ; rt; 2.5 h, rt

1.2 Solvents: Acetone ; rt; 30 min, rt

1.3 Reagents: Sodium hydroxide Solvents: Toluene , Water ; pH 12

1.2 Solvents: Acetone ; rt; 30 min, rt

1.3 Reagents: Sodium hydroxide Solvents: Toluene , Water ; pH 12

Referencia

- Process for production of 1-[3-[2-(1-benzothiophen-5-yl)ethoxy]propyl]azetidin-3-ol or salts thereof, World Intellectual Property Organization, , ,

Synthetic Routes 7

Condiciones de reacción

1.1 Reagents: Potassium hydroxide , Lithium borohydride Solvents: Methanol , Water ; 3 h, 40 °C

Referencia

- Construction of polyaromatics via photocyclization of 2-(fur-3-yl)ethenylarenes, using a 3-furyl group as an isopropenyl equivalent synthon, Tetrahedron, 2014, 70(9), 1748-1762

Synthetic Routes 8

Condiciones de reacción

Referencia

- Structure-Activity Studies for a Novel Series of Dual 5-HT Uptake Inhibitors/α2-Antagonists, Journal of Medicinal Chemistry, 1997, 40(7), 1049-1062

Synthetic Routes 9

Condiciones de reacción

1.1 Reagents: Sodium hydroxide Solvents: Isopropanol , Water ; 3 h, 50 - 60 °C

Referencia

- Preparation of aromatic thiol derivatives and their intermediates, Japan, , ,

2-(1-Benzothiophen-5-yl)ethan-1-ol Raw materials

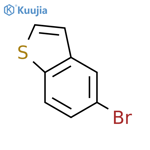

- 5-bromo-1-benzothiophene

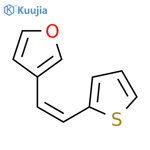

- 3-[(1Z)-2-(2-Thienyl)ethenyl]furan

- 3-[(1E)-2-(2-Thienyl)ethenyl]furan

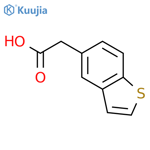

- Benzobthiophene-5-acetic Acid

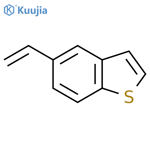

- 5-Ethenyl-1-benzothiophene

2-(1-Benzothiophen-5-yl)ethan-1-ol Preparation Products

2-(1-Benzothiophen-5-yl)ethan-1-ol Literatura relevante

-

Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456

-

Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512

-

Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676

-

Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311

-

5. Caper tea

96803-30-4 (2-(1-Benzothiophen-5-yl)ethan-1-ol) Productos relacionados

- 2228927-00-0(3-(3-methylfuran-2-yl)propanal)

- 1247788-92-6(1-(2-phenoxyethyl)cyclopropan-1-ol)

- 1806749-42-7(Methyl 4-(fluoromethyl)-5-methoxy-3-(trifluoromethoxy)pyridine-2-carboxylate)

- 133099-07-7(Darifenacin hydrobromide)

- 207853-70-1(2-Fluoro-3-(trifluoromethyl)benzophenone)

- 2138027-62-8(N-3-(4-methanesulfonyl-1H-pyrazol-1-yl)propylcyclopropanamine)

- 2138210-02-1(1H-2-Benzopyran-1-one, 3-(aminomethyl)-3,4-dihydro-7-(1-methylethyl)-)

- 6300-80-7(N,N-dimethyl-4-(1E)-2-(9H-purin-6-yl)hydrazin-1-ylidenemethylaniline)

- 2138574-49-7(methyl 2-(4-nitrobenzenesulfonamido)-4H,5H,6H,7H,8H-thieno[2,3-c]azepine-3-carboxylate)

- 1261600-88-7(4,5-Difluoro-3-hydroxy-2'-(trifluoromethyl)biphenyl)

Proveedores recomendados

Amadis Chemical Company Limited

(CAS:96803-30-4)2-(1-Benzothiophen-5-yl)ethan-1-ol

Pureza:99%/99%

Cantidad:5.0g/10.0g

Precio ($):254.0/483.0